Bromuconazole (CAS 116255-48-2) is a broad-spectrum triazole fungicide and demethylation inhibitor (DMI) widely utilized in agricultural formulations to control Ascomycetes and Basidiomycetes. Characterized by its brominated tetrahydrofuran-triazole structure, it offers a specific physicochemical profile (LogP ~3.24) that balances foliar retention with systemic mobility. For procurement and formulation scientists, Bromuconazole serves as a critical rotational active ingredient, particularly in co-formulations designed to combat resistant strains of Fusarium and Septoria where legacy monotherapies exhibit declining efficacy [1].
Substituting Bromuconazole with more common triazoles like generic tebuconazole or propiconazole often compromises disease control in environments with established fungicide resistance. Bromuconazole possesses a distinct target-site binding affinity within the CYP51 enzyme pocket, which differentiates its cross-resistance profile from other DMIs [1]. Furthermore, its specific lipophilicity (LogP 3.24) dictates its compatibility with specialized anti-crystallization adjuvants and emulsion systems, meaning that direct substitution with a higher-LogP analog can lead to formulation instability, altered rainfastness, or suboptimal bioavailability in the field [2].
Bromuconazole's moderate lipophilicity (LogP 3.24) falls precisely within the optimal range (LogP 2.5–4.5) for integration with advanced alkoxyalkyl phosphate anti-crystallizer systems. Compared to highly lipophilic triazoles, Bromuconazole demonstrates superior solubility in these specialized adjuvant matrices, preventing active ingredient crystallization in emulsifiable concentrates and ensuring consistent droplet bioavailability during application [1].
| Evidence Dimension | Formulation stability in alkoxyalkyl phosphate systems |
| Target Compound Data | LogP 3.24 (Optimal compatibility) |
| Comparator Or Baseline | Triazoles with LogP > 4.5 |
| Quantified Difference | Prevents crystallization in oil-in-water droplets |
| Conditions | Emulsifiable concentrate formulation processing |
Ensures long-term shelf stability and consistent field performance of the formulated product, reducing procurement risks associated with batch failures.
In comparative efficacy trials against Fusarium head blight (FHB), Bromuconazole ranks among the most effective DMIs for reducing deoxynivalenol (DON) mycotoxin contamination in grain. When utilized in targeted applications, it provides enhanced control over F. graminearum and F. culmorum compared to standard carbendazim or cyproconazole monotherapies, which frequently fail to reduce DON levels below strict export limits (1.25 mg/kg in the EU) [1].
| Evidence Dimension | Mycotoxin (DON) reduction efficacy |
| Target Compound Data | High efficacy (comparable to prothioconazole tier) |
| Comparator Or Baseline | Cyproconazole / Carbendazim (insignificant reduction) |
| Quantified Difference | Significant reduction in DON contamination vs. baseline failures |
| Conditions | Field application on Fusarium-infected wheat |
Procuring Bromuconazole for FHB management directly protects crop export value by ensuring compliance with stringent international mycotoxin regulations.
Bromuconazole exhibits a highly specific structural alignment and docking pose within the 14α-demethylase (CYP51) binding site. While it shares structural similarities with other DMIs, its distinct binding kinetics make it a potent alternative for controlling highly adaptive agricultural pathogens like Pyrenophora teres (net blotch) when alternated with non-cross-resistant modes of action, outperforming legacy azoles in resistant geographical pockets [1].
| Evidence Dimension | CYP51 target-site binding affinity |
| Target Compound Data | High structural alignment and potent inhibition |
| Comparator Or Baseline | Legacy DMIs (e.g., triadimefon) |
| Quantified Difference | Superior binding efficacy in resistant strain models |
| Conditions | In vitro CYP51 homology modeling and field resistance trials |
Provides a critical rotational tool for agrochemical portfolios targeting regions with established resistance to older DMI fungicides.
Bromuconazole is highly suited for procurement as a primary active ingredient in dual-DMI co-formulations (e.g., combined with tebuconazole). Its specific LogP and synergistic efficacy make it ideal for broad-spectrum products targeting Fusarium head blight and Septoria leaf blotch, where single-active formulations face severe resistance pressures [1].
Due to its optimal lipophilicity (LogP 3.24), Bromuconazole is the preferred candidate for agrochemical manufacturers developing emulsifiable concentrates utilizing alkoxyalkyl phosphate anti-crystallizers. It ensures high active ingredient loading without the risk of low-temperature precipitation during storage [2].
For agricultural operations prioritizing export compliance, Bromuconazole is a critical input. Its proven ability to suppress DON mycotoxin production by Fusarium species ensures that harvested wheat meets strict international safety thresholds (e.g., EU limits of 1.25 mg/kg), a performance metric where many generic azoles fail [3].
Irritant;Health Hazard;Environmental Hazard